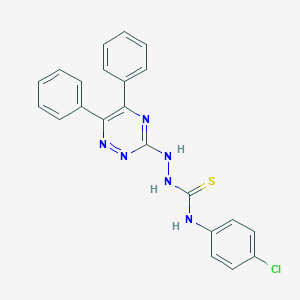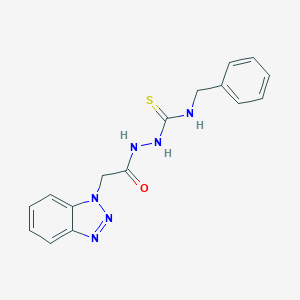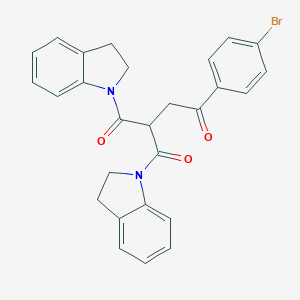![molecular formula C21H16ClN5O B292745 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292745.png)
12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, also known as CPT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPT is a cyclic peptide that contains five nitrogen atoms in its structure, which gives it unique properties that make it useful in a variety of research areas. In
作用机制
The mechanism of action of 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is complex and not yet fully understood. However, studies have shown that 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase I, 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one prevents cancer cells from replicating and dividing, ultimately leading to cell death.
Biochemical and Physiological Effects:
12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has several biochemical and physiological effects. Studies have shown that 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one can induce apoptosis, or programmed cell death, in cancer cells. 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Additionally, 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been shown to have anti-inflammatory properties, making it potentially useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in lab experiments is its potent anticancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell death and identifying potential targets for cancer treatment. However, there are also limitations to using 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in lab experiments. For example, 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is a complex compound that can be difficult to synthesize, and it can also be expensive to obtain in large quantities.
未来方向
There are several future directions for research on 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. One area of research is to further explore the mechanisms of action of 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one and identify potential targets for cancer treatment. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. Finally, there is a need to conduct more extensive studies on the safety and efficacy of 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in humans, particularly in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, or 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, is a heterocyclic compound that has significant potential for scientific research. Its potent anticancer activity, anti-inflammatory properties, and potential use in the treatment of neurodegenerative diseases make it a valuable compound for further study. While there are challenges associated with synthesizing and using 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in lab experiments, the potential benefits of this compound make it a promising area of research for the future.
合成方法
The synthesis of 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is a complex process that involves several steps. One of the most common methods for synthesizing 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is through a reaction between 4-chlorobenzaldehyde, 2,4,5-triphenyl-1H-imidazole, and methylamine. The resulting compound is then subjected to further reactions to produce 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. Although the synthesis of 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one can be challenging, it has been successfully produced in large quantities, making it readily available for scientific research.
科学研究应用
12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is in the field of cancer treatment. Studies have shown that 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has potent anticancer activity, particularly against breast, lung, and colon cancer cells. 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been studied for its potential use as an antimicrobial agent.
属性
分子式 |
C21H16ClN5O |
|---|---|
分子量 |
389.8 g/mol |
IUPAC 名称 |
12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one |
InChI |
InChI=1S/C21H16ClN5O/c1-12-16-11-17-19(24-20(16)27(26-12)15-5-3-2-4-6-15)23-18(25-21(17)28)13-7-9-14(22)10-8-13/h2-11,18,26H,1H3,(H,25,28) |
InChI 键 |
GOBSFTFSHMZYTR-UHFFFAOYSA-N |
手性 SMILES |
CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
SMILES |
CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
规范 SMILES |
CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)

![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)
![1-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]-3-cyclohexylthiourea](/img/structure/B292666.png)


![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)
![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
![3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)

![1-[2-(4-chlorobenzyl)-3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoyl]indoline](/img/structure/B292684.png)
![4-Amino-2-[2-[(4-amino-5-cyanopyrimidin-2-yl)amino]ethylamino]pyrimidine-5-carbonitrile](/img/structure/B292685.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B292686.png)